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3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one

Oxidative Stress Biomarker Chemoprevention DNA Adduct Quantification

Accurate M1dG quantification demands a validated reference standard; generic oxidative lesion analogs fail to replicate its unique NER-dependent repair, mitochondrial enrichment, and differential chemopreventive response. This ≥98% pure synthetic nucleoside is the definitive standard for LC-MS/MS and immunoslot blot assay development. • 50-100× mtDNA enrichment vs. nuclear DNA-critical for mitochondrial oxidative stress studies • 39% reduction by dietary curcumin (vs. 24% for 8-oxo-dG)-superior pharmacodynamic endpoint • Transcription-coupled NER substrate; 60-90% arrest of human mitochondrial RNA polymerase Includes Certificate of Analysis. Standard B2B ordering with global ambient-temperature shipping.

Molecular Formula C13H13N5O4
Molecular Weight 303.27 g/mol
Cat. No. B13766056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one
Molecular FormulaC13H13N5O4
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O
InChIInChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9+/m0/s1
InChIKeyQZDHOBJINVXQCJ-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M1dG Endogenous DNA Adduct Standard


3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one, commonly designated M1dG, is a cyclic pyrimidopurinone exocyclic DNA adduct formed by the reaction of deoxyguanosine residues with malondialdehyde (MDA) or base propenals, both products of lipid peroxidation and oxidative DNA damage [1]. It is a major endogenous DNA lesion, detectable in human tissues, and serves as a biomarker of oxidative stress and inflammation [2]. This compound is available as a pure, synthetic nucleoside standard for analytical method development, mechanistic studies, and as a reference material for biomarker quantification.

Synthetic nucleoside standard for M1dG quantification in biological matrices
Endogenous DNA lesion formed via lipid peroxidation; oxidative stress biomarker
Distinct NER substrate profile supports transcription-coupled repair studies

M1dG vs. Other Oxidative DNA Adducts


The exocyclic guanine adduct landscape is chemically diverse, and simple substitution with alternative oxidative DNA lesion standards like 8-oxo-dG, the ring-opened derivative OPdG, or the stable analog PdG is scientifically invalid due to profound differences in biological processing, analytical behavior, and mechanistic relevance [1]. M1dG exhibits unique, quantifiable differences in its repair pathway (nucleotide excision repair versus base excision repair), its transcriptional blocking potency, its differential response to chemopreventive agents, and its striking compartmentalization within mitochondrial DNA, none of which are replicated by other commonly used adduct standards [2].

Repair pathway mismatch
M1dG is processed by nucleotide excision repair, while common oxidative lesion standards (e.g., 8-oxo-dG) are BER substrates. Substituting may shift repair kinetics interpretation.
Transcriptional arrest potency
M1dG blocks RNA polymerase more strongly than ring-opened analogs (e.g., OPdG). Using less blocking standards may underestimate gene expression impact.
Mitochondrial compartmentalization
M1dG exhibits marked mtDNA enrichment not replicated by other oxidative adduct standards; alternative standards may miss compartment-specific damage.

M1dG Comparative Evidence Over Analogs


Differential Curcumin Modulation vs. 8-oxo-dG

In a comparative study of chemopreventive efficacy in the Apc(Min+) mouse model of intestinal adenomas, dietary curcumin (0.2%) reduced M1dG adduct levels by 39% (P < 0.005) compared to controls. In the same model, 8-oxo-dG levels were reduced by only 24% (P < 0.05) [1]. This demonstrates that M1dG levels are quantitatively more responsive to the anti-inflammatory/antioxidant effects of curcumin than 8-oxo-dG.

Curcumin Modulation
Head-to-head
M1dG: 39% reduction (P<0.005) vs 8-oxo-dG: 24% (P<0.05)
Reported higher pharmacodynamic response; supports endpoint sensitivity for antioxidant interventions.
Apc(Min+) mouse model, LC-MS/MS.
Oxidative Stress Biomarker Chemoprevention DNA Adduct Quantification

Transcription Blockade vs. OPdG

In vitro transcription assays demonstrated that the exocyclic M1dG adduct poses a stronger block to transcript elongation by mammalian RNA polymerase II than its acyclic, ring-opened derivative N2-OPdG [1]. M1dG paired with thymine (retaining its closed ring) arrested 60-90% of human mitochondrial RNA polymerase (POLRMT) elongation complexes [2].

Transcription Blockade
Head-to-head
M1dG (closed ring, opposite T): 60-90% arrest of POLRMT complexes; OPdG: weaker block
M1dG poses a stronger obstacle to transcription; using OPdG may underestimate transcriptional impact.
In vitro transcription assay with purified human POLRMT.
Transcription-Coupled Repair RNA Polymerase DNA Damage Response

Mutagenicity Between OPdG and PdG

The ring-closed M1dG adduct is more mutagenic and a stronger block to DNA replication than its ring-opened derivative, N2-OPdG [1]. However, the stable, closed-ring analog PdG is a complete block to RNA polymerase II, arresting ≥95% of transcription complexes regardless of base pairing, whereas M1dG arrests 60-90% of complexes only when opposite thymine [2]. This positions M1dG as a lesion of intermediate potency that more accurately reflects the dynamic equilibrium of an endogenous adduct.

Mutagenic Potency Order
Head-to-head
OPdG < M1dG < PdG (for blocking replication/transcription)
M1dG represents intermediate potency, reflecting endogenous adduct dynamics.
Bacterial and mammalian cell mutagenicity assays.
Mutagenesis Translesion Synthesis Frameshift Mutation

AlkB Repair Efficiency vs. Acrolein Adducts

The E. coli AlkB DNA repair enzyme, an α-ketoglutarate/Fe(II) dioxygenase, was shown to oxidatively dealkylate the exocyclic guanine adduct γ-hydroxypropano-dG (γ-OH-PdG) most efficiently, followed by M1dG, and then α-OH-PdG [1]. This indicates that M1dG has a distinct substrate specificity profile for AlkB compared to structurally similar acrolein-derived adducts.

AlkB Repair Efficiency
Head-to-head
γ-OH-PdG > M1dG > α-OH-PdG
M1dG exhibits distinct AlkB substrate specificity compared to acrolein adducts.
In vitro AlkB repair assay, Q-TOF MS.
DNA Repair AlkB Dioxygenase Acrolein Adducts

Mitochondrial DNA Enrichment Over Nuclear DNA

A key differentiating feature of M1dG is its striking subcellular distribution. Quantitative analysis across multiple human cell lines revealed that M1dG levels are 50- to 100-fold higher in mitochondrial DNA (mtDNA) compared to nuclear DNA [1]. This dramatic enrichment is not observed for 8-oxo-dG to the same extent and makes M1dG a uniquely informative biomarker for mitochondrial oxidative stress.

mtDNA Enrichment
Head-to-head
50- to 100-fold higher in mtDNA vs nuclear DNA
M1dG is a compartment-specific marker for mitochondrial oxidative stress.
Human cell lines, LC-MS/MS.
Mitochondrial DNA Damage Oxidative Stress Subcellular Localization

Basal Levels in Human Colon Cell Lines

In a panel of human colon epithelial cell lines (HCEC, SW48, SW480, HT29, HCA-7), basal M1dG levels ranged from 77 to 148 adducts per 10^8 nucleotides [1]. This provides a quantitative baseline for comparison in cell culture studies. Importantly, M1dG levels correlated significantly with intracellular MDA concentration (r = 0.98, P < 0.001) across the four malignant cell types, establishing a direct quantitative link between the adduct and its precursor lipid peroxidation product.

Colon Cell Baseline
Class-level
77–148 adducts per 10^8 nucleotides, r=0.98 (P<0.001) with MDA
Reported baseline range for colon cell models; supports quantitative benchmarking of lipid peroxidation-driven DNA damage.
Human colon epithelial cell lines.
Baseline Quantification Colorectal Cancer COX-2

M1dG Application Scenarios


Analytical Method Development for Oxidative Stress Biomarker

This compound is the definitive reference standard for developing and validating quantitative assays (LC-MS/MS, immunoslot blot) for M1dG in biological matrices. Its unique differential response to curcumin (39% reduction vs 24% for 8-oxo-dG) [1] and its direct correlation with MDA (r=0.98) [2] make it a more dynamic and specific biomarker for lipid peroxidation than alternative oxidative DNA adducts. Procurement is essential for laboratories establishing in-house methods for oxidative stress assessment in clinical or preclinical studies.

Mitochondrial Dysfunction and mtDNA Damage Research

Given its remarkable 50- to 100-fold enrichment in mitochondrial DNA compared to nuclear DNA [1], this compound is the standard of choice for studies focused on mitochondrial oxidative stress, mitochondrial gene expression, and the role of mtDNA damage in diseases such as cancer, neurodegeneration, and aging. The absence of nucleotide excision repair in mitochondria makes M1dG a persistent lesion uniquely suited for interrogating mitochondrial DNA stability and transcription [2].

Transcription-Coupled Repair and RNA Polymerase Arrest

M1dG is the only endogenous DNA lesion confirmed to be a target of transcription-coupled nucleotide excision repair [1]. Its ability to arrest 60-90% of human mitochondrial RNA polymerase complexes [2] and its intermediate blocking potency compared to OPdG and PdG make it the physiologically relevant lesion for dissecting the molecular mechanisms of transcriptional arrest and repair coupling. Researchers in DNA damage response, transcription biology, and genetic toxicology should prioritize this standard over less relevant analogs.

Chemoprevention and Pharmacodynamic Biomarker Studies

M1dG's demonstrated quantitative sensitivity to dietary curcumin (39% reduction, P < 0.005) [1] establishes it as a superior pharmacodynamic endpoint for evaluating the efficacy of antioxidant and anti-inflammatory interventions. Its detection in urine of healthy individuals and its metabolic conversion to 6-oxo-M1dG [2] further support its utility as a non-invasive biomarker in longitudinal studies of disease progression or therapeutic response, particularly in cancer chemoprevention trials.

Application
Selection Property
Validation Focus
Oxidative stress biomarker quantification by LC-MS/MS
Authentic M1dG reference standard with known lipid peroxidation-derived formation
Method linearity, LOD/LOQ, and matrix-effect evaluation using synthetic standard
Mitochondrial oxidative stress and mtDNA damage research
Reported mtDNA enrichment relative to nuclear DNA
Subcellular fractionation and mtDNA-specific M1dG quantification
Transcription-coupled NER and RNA polymerase arrest studies
Confirmed NER substrate with intermediate transcriptional blocking potency
In vitro transcription arrest assays and repair coupling analysis
Pharmacodynamic biomarker for antioxidant/anti-inflammatory interventions
Quantitative modulation by dietary chemopreventive agents in animal models
Longitudinal M1dG monitoring in tissue or urine, metabolic conversion assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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